molecular formula C13H18N2O5 B2912733 3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034383-19-0

3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No. B2912733
CAS RN: 2034383-19-0
M. Wt: 282.296
InChI Key: KRSGMYOYLDGSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups and rings, including a tetrahydropyran ring, an azetidine ring, and an oxazolidine ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The tetrahydropyran ring is a six-membered ring with five carbon atoms and one oxygen atom . The azetidine ring is a four-membered ring with three carbon atoms and one nitrogen atom . The oxazolidine ring is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the tetrahydropyran ring could potentially undergo reactions typical of ethers, such as cleavage by strong acids . The azetidine ring could potentially undergo reactions typical of amines .

Mechanism of Action

3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione works by inhibiting the activity of enzymes involved in various biological pathways. Specifically, it is known to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. By inhibiting this enzyme, this compound can prevent the growth and replication of cancer cells and bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the inhibition of protein synthesis. It has also been shown to have anti-inflammatory properties and to be effective against a variety of bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using 3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione in lab experiments is its specificity for certain enzymes, which allows researchers to study the effects of inhibiting those enzymes without affecting other cellular processes. However, one limitation is that this compound can be toxic to cells at high concentrations, which can make it difficult to use in certain types of experiments.

Future Directions

There are many potential future directions for research on 3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, including the development of new synthesis methods to improve yield and reduce toxicity, the identification of new targets for this compound inhibition, and the development of new drug candidates based on the structure of this compound. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential applications in treating diseases such as cancer and bacterial infections.

Synthesis Methods

3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can be synthesized using a variety of methods, including condensation reactions and ring-opening reactions. One common method involves the reaction of 3-aminomethyl-5-methylideneoxazolidine-2,4-dione with tetrahydro-2H-pyran-4-carboxylic acid, followed by reduction with sodium borohydride. Other methods involve the use of protecting groups to control the reaction and improve the yield.

Scientific Research Applications

3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of enzymes in biological systems, as a potential drug candidate for the treatment of cancer and other diseases, and as a tool for studying the mechanisms of drug resistance in bacteria.

properties

IUPAC Name

3-[[1-(oxane-4-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c16-11-8-20-13(18)15(11)7-9-5-14(6-9)12(17)10-1-3-19-4-2-10/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSGMYOYLDGSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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